molecular formula C10H20N4O B13151699 4-(Piperazin-1-YL)piperidine-4-carboxamide

4-(Piperazin-1-YL)piperidine-4-carboxamide

Cat. No.: B13151699
M. Wt: 212.29 g/mol
InChI Key: NSCXUHNPKVSQNA-UHFFFAOYSA-N
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Description

4-(Piperazin-1-YL)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of both piperazine and piperidine rings, which are linked through a carboxamide group. This unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-YL)piperidine-4-carboxamide typically involves the reaction of piperazine with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

4-(Piperazin-1-YL)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-YL)piperidine-4-carboxamide is unique due to its dual piperazine and piperidine structure, which allows it to interact with a broader range of biological targets compared to other similar compounds. This versatility makes it a valuable tool in various fields of research.

Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

4-piperazin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N4O/c11-9(15)10(1-3-12-4-2-10)14-7-5-13-6-8-14/h12-13H,1-8H2,(H2,11,15)

InChI Key

NSCXUHNPKVSQNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)N)N2CCNCC2

Origin of Product

United States

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